molecular formula C20H13F5N2O2 B2881456 N-(2,5-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946254-31-5

N-(2,5-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2881456
CAS No.: 946254-31-5
M. Wt: 408.328
InChI Key: MXORSOVCGVJIAZ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include strong electron-withdrawing effects from the fluorine atoms. These properties make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2O2/c21-14-6-7-16(22)17(10-14)26-18(28)15-5-2-8-27(19(15)29)11-12-3-1-4-13(9-12)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXORSOVCGVJIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,5-difluoroaniline, which undergoes a series of reactions including diazotization, coupling with ethyl cyanoacetate, and cyclization to form the desired pyridine ring . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium nitrite and sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal reactivity and selectivity .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(2,5-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The electron-withdrawing effects of the fluorine atoms can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide stands out due to its specific substitution pattern, which provides a unique combination of electronic and steric effects. This makes it particularly valuable in designing molecules with tailored properties for specific applications .

Biological Activity

N-(2,5-Difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core with multiple fluorinated aromatic groups, which may enhance its biological activity through increased lipophilicity and improved binding interactions with biological targets.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Enzyme Inhibition : Compounds in the dihydropyridine class frequently act as inhibitors of key enzymes involved in cellular signaling pathways. For example, they may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Modulation : The presence of fluorinated phenyl groups can enhance binding affinity to certain receptors, potentially modulating their activity.

Anticancer Activity

Studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, a related dihydropyridine was shown to inhibit proliferation in various cancer cell lines such as HeLa and HCT116, with IC50 values indicating potent activity at low concentrations .

Antimicrobial Activity

Compounds structurally similar to this compound have been evaluated for their antimicrobial properties. In vitro assays revealed notable activity against both Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of similar compounds, researchers found that a related compound demonstrated selective inhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. This selectivity suggests potential therapeutic applications in cancer treatment .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of trifluoromethyl-substituted compounds. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential utility of these compounds in treating bacterial infections .

Data Tables

Activity Type IC50 Value (µM) Target Reference
Anticancer (CDK2)0.36Cyclin-dependent kinase 2
Anticancer (CDK9)1.8Cyclin-dependent kinase 9
AntimicrobialVariesStaphylococcus aureus
AntimicrobialVariesEscherichia coli

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